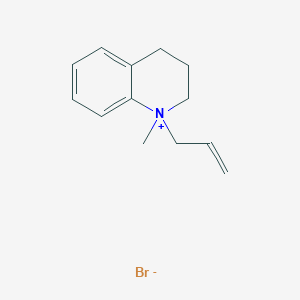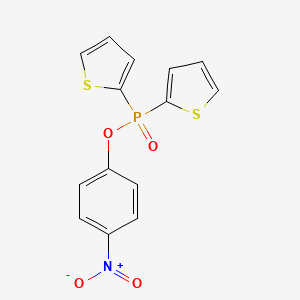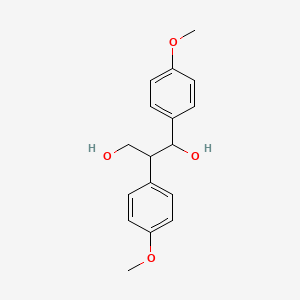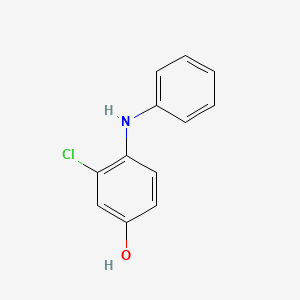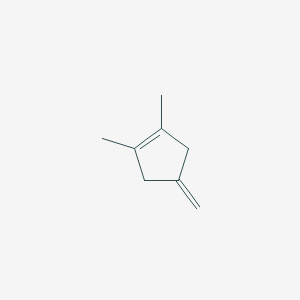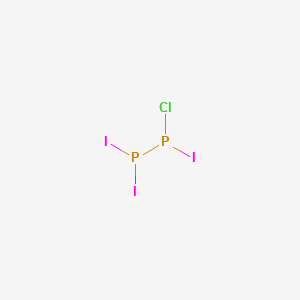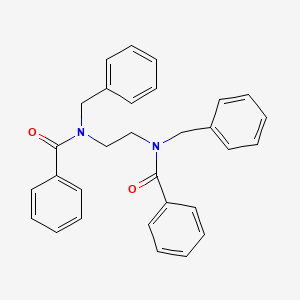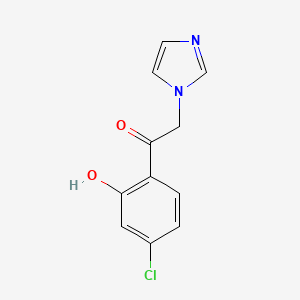
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is an organic compound that features a chloro-substituted phenol and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a phenolic hydroxyl group and an imidazole ring suggests that it may exhibit unique chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can be achieved through a multi-step process:
Starting Materials: The synthesis typically begins with 4-chloro-2-hydroxybenzaldehyde and 1H-imidazole.
Step 1: The 4-chloro-2-hydroxybenzaldehyde undergoes a condensation reaction with 1H-imidazole in the presence of a suitable base, such as potassium carbonate, to form the intermediate 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol.
Step 2: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or imidazoles.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with phenolic or imidazole moieties.
Biology: It can be used in studies involving enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, particularly those that interact with phenolic or imidazole groups.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethanol: The reduced form of the compound.
4-Chloro-2-hydroxybenzaldehyde: The starting material for the synthesis.
1H-Imidazole: The imidazole ring component.
Uniqueness
1-(4-Chloro-2-hydroxyphenyl)-2-(1H-imidazol-1-yl)ethan-1-one is unique due to the combination of a chloro-substituted phenol and an imidazole ring within the same molecule. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
80930-53-6 |
|---|---|
Molekularformel |
C11H9ClN2O2 |
Molekulargewicht |
236.65 g/mol |
IUPAC-Name |
1-(4-chloro-2-hydroxyphenyl)-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H9ClN2O2/c12-8-1-2-9(10(15)5-8)11(16)6-14-4-3-13-7-14/h1-5,7,15H,6H2 |
InChI-Schlüssel |
PSOMARMCJMDISA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)CN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



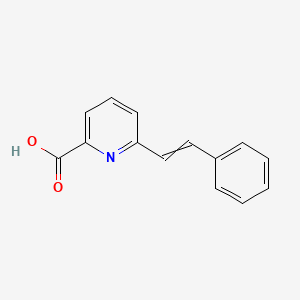
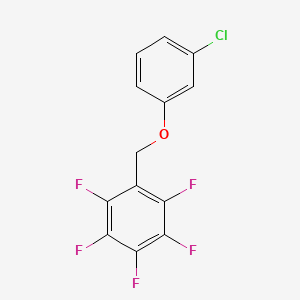
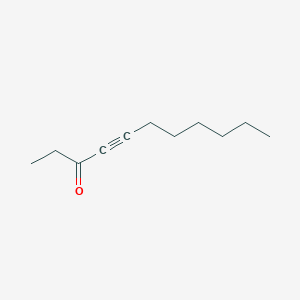
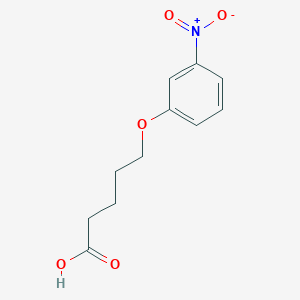
![1-[(Bromomethyl)selanyl]-4-chlorobenzene](/img/structure/B14418973.png)
![2-{[(1H-Imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14418976.png)
